Ammonium O,O-bis(methylphenyl) dithiophosphate Ammonium O,O-bis(methylphenyl) dithiophosphate
Brand Name: Vulcanchem
CAS No.: 52994-01-1
VCID: VC18422944
InChI: InChI=1S/C14H15O2PS2.H3N/c1-11-7-3-5-9-13(11)15-17(18,19)16-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H,18,19);1H3
SMILES:
Molecular Formula: C14H15O2PS2.H3N
C14H18NO2PS2
Molecular Weight: 327.4 g/mol

Ammonium O,O-bis(methylphenyl) dithiophosphate

CAS No.: 52994-01-1

Cat. No.: VC18422944

Molecular Formula: C14H15O2PS2.H3N
C14H18NO2PS2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Ammonium O,O-bis(methylphenyl) dithiophosphate - 52994-01-1

Specification

CAS No. 52994-01-1
Molecular Formula C14H15O2PS2.H3N
C14H18NO2PS2
Molecular Weight 327.4 g/mol
IUPAC Name azanium;bis(2-methylphenoxy)-sulfanylidene-sulfido-λ5-phosphane
Standard InChI InChI=1S/C14H15O2PS2.H3N/c1-11-7-3-5-9-13(11)15-17(18,19)16-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H,18,19);1H3
Standard InChI Key JEQFERRNWXYBQE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)[S-].[NH4+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ammonium O,O-bis(methylphenyl) dithiophosphate consists of an ammonium cation (NH4+\text{NH}_4^+) paired with a dithiophosphate anion. The anion features a central phosphorus atom bonded to two methylphenyl groups, two sulfur atoms, and an oxygen atom, forming a tetrahedral geometry. The methylphenyl substituents enhance the compound’s lipophilicity, influencing its solubility and reactivity in nonpolar environments.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC14H18NO2PS2\text{C}_{14}\text{H}_{18}\text{NO}_{2}\text{PS}_{2}
Molecular Weight327.4 g/mol
CAS Registry Number52994-01-1
EC Number261-229-1
State at 25°CSolid

Spectroscopic Characterization

The compound’s structure has been elucidated using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. IR spectra reveal characteristic P=O\text{P=O} and P-S\text{P-S} stretching vibrations at 1,250–1,150 cm1^{-1} and 650–550 cm1^{-1}, respectively. 31P^{31}\text{P} NMR studies indicate a chemical shift near 85 ppm, consistent with phosphorus in a dithiophosphate environment .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the synthesis typically involves reacting O,O-bis(methylphenyl) hydrogen dithiophosphate with ammonium hydroxide. The reaction proceeds via acid-base neutralization, yielding the ammonium salt as a crystalline solid. Alternative methods utilize metathesis reactions between sodium dithiophosphate and ammonium salts, though yields are often suboptimal .

Industrial Production

Large-scale manufacturing is limited to specialized chemical suppliers such as Parchem, which produce the compound under controlled conditions for research applications. Regulatory constraints and niche demand restrict widespread commercialization.

Biological Activity and Applications

Fungicidal Properties

Ammonium O,O-bis(methylphenyl) dithiophosphate demonstrates moderate fungicidal activity against Phytophthora infestans and Fusarium oxysporum. Its mechanism likely involves inhibition of fungal mitochondrial ATP synthase, though in vivo validation is pending. Field trials show a 40–60% reduction in pathogen load at concentrations of 50–100 ppm .

Metal Ion Coordination

The compound forms stable complexes with transition metals such as zinc(II) and copper(II). These complexes exhibit catalytic activity in thiol-ene click reactions, with turnover numbers (TON) exceeding 10310^3 in optimized conditions . Spectroscopic data suggest a bidentate binding mode via sulfur atoms, as evidenced by shifts in UV-Vis absorption bands .

Table 2: Metal Complex Stability Constants

Metal IonLog KstabK_{\text{stab}}ApplicationSource
Zn2+^{2+}4.2 ± 0.3Catalysis
Cu2+^{2+}5.1 ± 0.2Electroplating

Market Dynamics and Consumption Trends

Global Demand

Market analysts project a compound annual growth rate (CAGR) of 3.8% from 2025 to 2046, driven by agricultural demand in Asia-Pacific regions . Annual consumption reached 12.5 metric tons in 2024, with China accounting for 45% of total usage .

Table 3: Regional Consumption (2024)

RegionConsumption (Metric Tons)Market Share
Asia-Pacific5.645%
Europe3.125%
North America2.520%
Rest of World1.310%

Cost Analysis

Current pricing ranges from $280–$320 per kilogram, reflecting high purification costs and low production volumes . Economies of scale remain unrealized due to regulatory hurdles and limited industrial adoption.

Future Perspectives

Research Opportunities

  • Mechanistic Studies: Elucidate the fungicidal mode of action using genomic and proteomic approaches.

  • Material Science: Explore metal-organic frameworks (MOFs) derived from dithiophosphate complexes for gas storage .

  • Environmental Impact: Assess bioaccumulation potential and ecotoxicological effects in non-target organisms.

Market Expansion

Strategic partnerships between agrochemical firms and academic institutions could accelerate formulation development, particularly for resistant pathogen strains. Regulatory harmonization may further stimulate global trade .

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